![molecular formula C26H18O3 B14209924 Methanone, (4-methoxyphenyl)(3-phenylnaphtho[1,2-b]furan-2-yl)- CAS No. 833485-67-9](/img/structure/B14209924.png)
Methanone, (4-methoxyphenyl)(3-phenylnaphtho[1,2-b]furan-2-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanone, (4-methoxyphenyl)(3-phenylnaphtho[1,2-b]furan-2-yl)- is a complex organic compound with a molecular formula of C26H18O3 This compound is characterized by its unique structure, which includes a methoxyphenyl group and a phenylnaphthofuran moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (4-methoxyphenyl)(3-phenylnaphtho[1,2-b]furan-2-yl)- typically involves multi-step organic reactions. One common method includes the cycloaddition reaction, where naphtho[1,2-b]furan derivatives are synthesized via visible-light-mediated [3+2] cycloaddition reactions . This method is favored for its regioselectivity and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing advanced photochemical reactors to ensure efficient and high-yield production. The use of environmentally friendly conditions is emphasized to minimize waste and reduce the environmental impact of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
Methanone, (4-methoxyphenyl)(3-phenylnaphtho[1,2-b]furan-2-yl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur, especially on the methoxyphenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Methanone, (4-methoxyphenyl)(3-phenylnaphtho[1,2-b]furan-2-yl)- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antitumor and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in cancer treatment.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Methanone, (4-methoxyphenyl)(3-phenylnaphtho[1,2-b]furan-2-yl)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in oxidative stress and apoptosis pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Methoxyphenyl)(1-methylnaphtho[2,1-b]furan-2-yl)methanone: Shares a similar naphthofuran structure but differs in the substitution pattern.
Naphtho[2,3-b]furan-4,9-dione: Another naphthofuran derivative with distinct biological activities.
Uniqueness
Methanone, (4-methoxyphenyl)(3-phenylnaphtho[1,2-b]furan-2-yl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
833485-67-9 |
|---|---|
Molekularformel |
C26H18O3 |
Molekulargewicht |
378.4 g/mol |
IUPAC-Name |
(4-methoxyphenyl)-(3-phenylbenzo[g][1]benzofuran-2-yl)methanone |
InChI |
InChI=1S/C26H18O3/c1-28-20-14-11-19(12-15-20)24(27)26-23(18-8-3-2-4-9-18)22-16-13-17-7-5-6-10-21(17)25(22)29-26/h2-16H,1H3 |
InChI-Schlüssel |
MYTOATCUYTWVSC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(C3=C(O2)C4=CC=CC=C4C=C3)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[[Ethoxy(nonyl)phosphoryl]oxymethyl]-3-phenoxybenzene](/img/structure/B14209843.png)
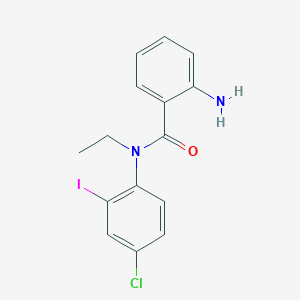

![(4S)-4-Methyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14209852.png)
![11-Oxabicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene-2-carboxylic acid](/img/structure/B14209854.png)
![3-Methyl-5-(1,2-oxazol-5-yl)-2H-pyrazolo[4,3-c]isoquinoline](/img/structure/B14209857.png)
![D-Leucyl-L-alanyl-N-[(3-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14209858.png)
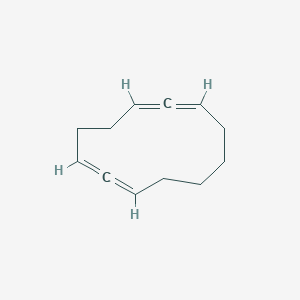
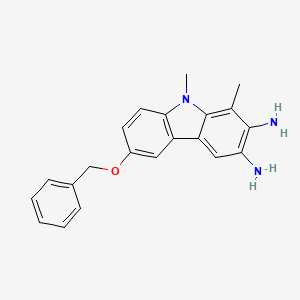
![1H-Indole, 3-[[4-(4-fluorophenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14209892.png)

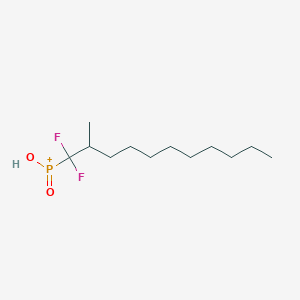
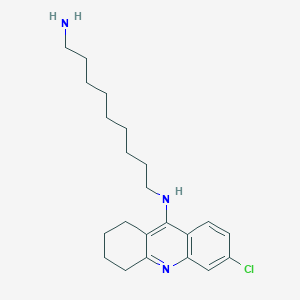
![(2S)-2-Acetyl-2-[(1S)-2-nitro-1-phenylethyl]cyclopentan-1-one](/img/structure/B14209915.png)
